2-amino-3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid
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Overview
Description
2-amino-3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid is a synthetic organic compound with the molecular formula C7H8Br2N2O4S2 This compound is characterized by the presence of an amino group, a sulfonamide group, and a dibromothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2,5-dibromothiophene.
Sulfonation: The 2,5-dibromothiophene is then sulfonated using chlorosulfonic acid to form 2,5-dibromothiophene-3-sulfonyl chloride.
Amination: The sulfonyl chloride is reacted with ammonia or an amine to produce 2,5-dibromothiophene-3-sulfonamide.
Coupling with Amino Acid: Finally, the sulfonamide is coupled with 2-amino-3-bromopropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures, and the products are purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the dibromothiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
2-amino-3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(2,5-dichlorothiophene-3-sulfonamido)propanoic acid
- 2-amino-3-(2,5-dimethylthiophene-3-sulfonamido)propanoic acid
- 2-amino-3-(2,5-difluorothiophene-3-sulfonamido)propanoic acid
Uniqueness
2-amino-3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various reactions, making this compound a versatile building block for the synthesis of more complex molecules. Additionally, the sulfonamide group enhances its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O4S2/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13/h1,3,11H,2,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPCKGIMHRNJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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